molecular formula C15H21NO5S B3011647 3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-4-methoxybenzoic acid CAS No. 872107-72-7

3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-4-methoxybenzoic acid

Cat. No. B3011647
CAS RN: 872107-72-7
M. Wt: 327.4
InChI Key: RNKHACHBXOIHPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-4-methoxybenzoic acid, also known as DMXAA, is a small molecule that has been studied for its potential use in cancer treatment. DMXAA was first discovered in the late 1990s and has since been the subject of numerous scientific studies.

Scientific Research Applications

Chemical Synthesis and Intermediates

  • The compound's relevance in aromatic nucleophilic substitution reactions was explored, specifically in the context of 4-methoxy- and 4-chloro-3,5-dinitrobenzoic acids reacting with hydroxide ion in aqueous dimethyl sulfoxide. This reaction pathway is significant in understanding the formation of anionic σ-complexes and intermediate complexes in chemical synthesis (HasegawaYoshinori, 1983).

Synthesis of Related Compounds

  • The synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid, an intermediate of amisulpride, was achieved from 4-amino-2-hydroxybenzoic acid. This synthesis process highlights the importance of such compounds in the preparation of pharmaceutical intermediates (Wang Yu, 2008).

Photodynamic Therapy Applications

  • A study on zinc phthalocyanine substituted with benzenesulfonamide derivative groups, including methoxybenzoic acid derivatives, showcased its potential in photodynamic therapy for cancer treatment due to its high singlet oxygen quantum yield and good fluorescence properties (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Molecular Structure and Conformation Studies

  • Investigations into the conformation and steric effects of mono- and dimethoxybenzoic acids, closely related to 3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-4-methoxybenzoic acid, were carried out. These studies are critical for understanding molecular interactions and acidity effects in various solvents, providing insights into molecular behavior in different chemical environments (O. Exner, P. Fiedler, M. Buděšínský, J. Kulhanek, 1999).

Chemiluminescence Research

  • The synthesis and base-induced chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, which are related to the compound of interest, were studied. This research contributes to the understanding of light emission processes in chemical compounds, which can have applications in analytical chemistry and bioimaging (N. Watanabe, M. Kikuchi, Y. Maniwa, H. K. Ijuin, M. Matsumoto, 2010).

properties

IUPAC Name

3-(3,5-dimethylpiperidin-1-yl)sulfonyl-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5S/c1-10-6-11(2)9-16(8-10)22(19,20)14-7-12(15(17)18)4-5-13(14)21-3/h4-5,7,10-11H,6,8-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKHACHBXOIHPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.